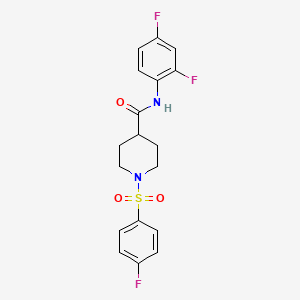
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide, also known as DFP-10825, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has attracted attention from researchers due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Antibacterial and Antipathogenic Activity
Research has identified compounds with structural similarities to N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide that exhibit significant antibacterial and antipathogenic activities. For instance, thiourea derivatives have shown potential as novel anti-microbial agents with antibiofilm properties, demonstrating effectiveness against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).
Fluorination Agents and Reactions
The synthesis and reactivity of various fluorinated compounds highlight the utility of fluorination in enhancing the properties of molecules for industrial and academic applications. A study discussed the synthesis of phenylsulfur trifluorides, noting their high thermal stability and resistance to hydrolysis, which are beneficial for diverse fluorination capabilities, including high-yield and stereoselective reactions (Umemoto, Singh, Xu, & Saito, 2010).
Environmental Degradation and Fluoropolymer Applications
Studies on polyfluoroalkyl chemicals have explored their environmental degradation and the formation of persistent and toxic degradation products. These findings are crucial for understanding the environmental impact of fluorinated compounds and developing safer alternatives (Liu & Avendaño, 2013). Additionally, the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications showcases the potential of fluorinated compounds in high-performance materials (Bae, Miyatake, & Watanabe, 2009).
Molecular Recognition and Sensing Applications
The ability of fluoroalkylated compounds to selectively recognize and transfer hydrophilic compounds from aqueous to organic phases indicates potential applications in molecular recognition and sensing technologies. This specificity could be utilized in developing novel sensors and separation processes (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Synthesis and Application in Organic Semiconductors
Research on the synthesis of novel acridine and bisacridine sulfonamides has demonstrated their efficacy as inhibitors of carbonic anhydrase isoforms, a finding that could have implications for the design of new therapeutic agents. These compounds exhibit a range of inhibitory activities, suggesting potential for further exploration in drug development and other biochemical applications (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-13-1-4-15(5-2-13)27(25,26)23-9-7-12(8-10-23)18(24)22-17-6-3-14(20)11-16(17)21/h1-6,11-12H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGQYRKKHRTBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)
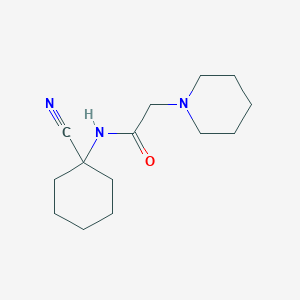
![2-Chloro-1-[2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2509877.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2509879.png)
pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2509880.png)
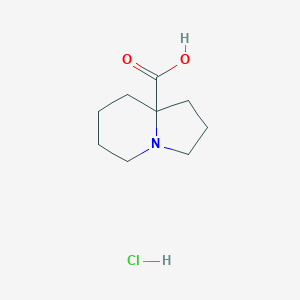
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2509886.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)
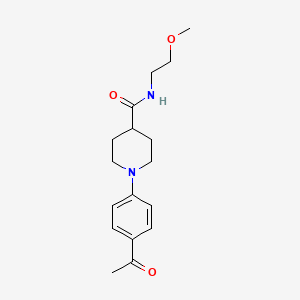
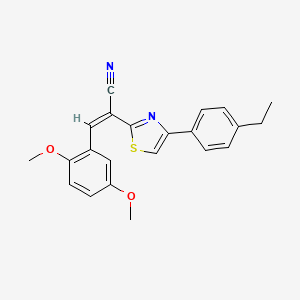

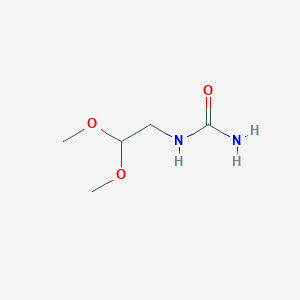
![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)